molecular formula C15H24ClNO B1441787 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-71-5

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441787
CAS RN: 1220019-71-5
M. Wt: 269.81 g/mol
InChI Key: QQJXFNBOPKLEEK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride are not mentioned in the retrieved sources, piperidines are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Drug Synthesis and Design

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride: is a valuable compound in the synthesis of various pharmaceuticals. Its piperidine core is a common motif in medicinal chemistry, often used to create molecules with potential therapeutic effects. Researchers utilize this compound to develop new drugs that can interact with biological targets, such as receptors or enzymes, to treat diseases .

Pharmacological Research

This compound plays a significant role in pharmacological studies due to its structural versatility. It can be modified to produce derivatives that are evaluated for their biological activity. Such research contributes to understanding the pharmacodynamics and pharmacokinetics of new piperidine-based medications .

Neuroscience Studies

In neuroscience, 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is used to study neural pathways and brain functions. Its derivatives can act on the central nervous system and may lead to the development of treatments for neurological disorders.

Organic Chemistry Synthesis

The compound is used in organic synthesis, providing a framework for constructing complex molecules. It’s involved in reactions like hydrogenation, cyclization, and amination, which are fundamental in creating diverse organic structures .

Biochemical Applications

Biochemists employ 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride to explore biochemical pathways. It can be used to probe enzyme-substrate interactions or to mimic the structure of natural biochemical compounds, aiding in the discovery of new biochemical tools .

Industrial Chemical Processes

While not directly used in industrial processes, the knowledge gained from studying this compound informs the development of industrial chemicals. Understanding its reactivity and stability can lead to more efficient production methods for related chemical products .

Safety and Hazards

While specific safety data for 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is not available, piperidine is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-4-3-5-15(13(12)2)17-11-8-14-6-9-16-10-7-14;/h3-5,14,16H,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXFNBOPKLEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

CAS RN

1220019-71-5
Record name Piperidine, 4-[2-(2,3-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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